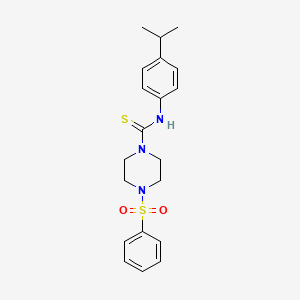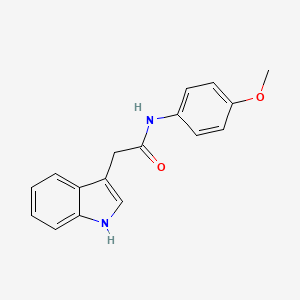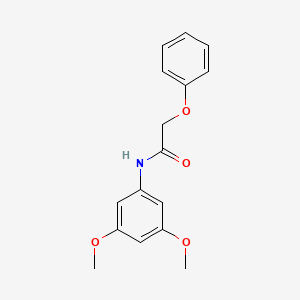
N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea, also known as MPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTU is a thiourea derivative that has been found to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to inhibit the activity of protein kinase C and to modulate the activity of various transcription factors. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has also been found to inhibit the activity of the proteasome, which is involved in protein degradation.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has a variety of biochemical and physiological effects. In addition to its potential applications in cancer research, neurobiology, and immunology, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to have antioxidant and anti-inflammatory effects. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has also been found to modulate the activity of various ion channels and neurotransmitter receptors.
実験室実験の利点と制限
One advantage of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea is its versatility in scientific research. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been studied in a variety of research fields and has potential applications in many others. Additionally, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea is relatively easy to synthesize and purify. One limitation of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea is its potential toxicity. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to be cytotoxic at high concentrations, and caution should be taken when working with this compound.
将来の方向性
There are many potential future directions for research on N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea. One area of interest is the development of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea analogs with improved potency and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the effects of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea. Additionally, further research is needed to fully understand the potential applications of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea in various research fields.
合成法
The synthesis of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea involves the reaction of 3-methylphenyl isothiocyanate with 4-phenoxyaniline. The reaction is typically carried out in a solvent such as chloroform or dichloromethane, and the product is purified using column chromatography. The yield of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea can be improved by optimizing the reaction conditions, such as the reaction time and temperature.
科学的研究の応用
N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In immunology, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
1-(3-methylphenyl)-3-(4-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-15-6-5-7-17(14-15)22-20(24)21-16-10-12-19(13-11-16)23-18-8-3-2-4-9-18/h2-14H,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOMRAVTRPQFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-(4-phenoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3,5-diiodo-2-methoxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5761484.png)

![ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5761489.png)
![3-[1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5761495.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5761512.png)

amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5761526.png)

![6-allyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5761538.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5761546.png)


![methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5761571.png)